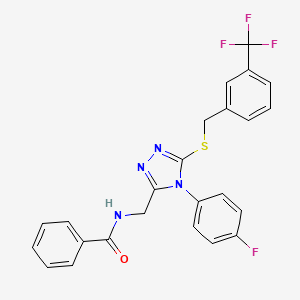

N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[4-(4-fluorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F4N4OS/c25-19-9-11-20(12-10-19)32-21(14-29-22(33)17-6-2-1-3-7-17)30-31-23(32)34-15-16-5-4-8-18(13-16)24(26,27)28/h1-13H,14-15H2,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXARYWATPNMMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F4N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The triazole moiety is particularly significant due to its diverse biological properties. The general synthetic route includes:

- Formation of the Triazole Ring : The triazole ring is synthesized through cyclocondensation reactions involving appropriate hydrazine derivatives and carbonyl compounds.

- Substitution Reactions : The introduction of the 4-fluorophenyl and trifluoromethylbenzyl groups is achieved via nucleophilic substitution reactions.

- Final Coupling : The final step involves coupling the synthesized triazole derivative with benzamide to yield the target compound.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to this compound have been evaluated for their antibacterial and antifungal activities. A study indicated that similar triazole derivatives demonstrated activity against various bacterial strains and fungal pathogens, suggesting potential applications in treating infections .

Anticancer Properties

Triazole derivatives are also investigated for their anticancer properties. In vitro studies have shown that certain triazole compounds can inhibit cell proliferation in cancer cell lines. For example, a related compound demonstrated an IC50 value of 4.363 μM against human colon cancer cells (HCT 116), indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin .

The biological activity of this compound may be attributed to its ability to interfere with specific biochemical pathways:

- Inhibition of Enzymatic Activity : Triazoles can act as enzyme inhibitors, particularly in pathways involving fungal sterol biosynthesis.

- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have focused on the biological activity of triazole derivatives similar to this compound:

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities attributed to its unique structural features:

- Anticancer Activity : The triazole moiety has been associated with anticancer properties. Compounds containing triazole rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of triazoles have been evaluated for their cytotoxic effects on leukemia and breast cancer cell lines, demonstrating significant activity compared to standard chemotherapeutics .

- Antimicrobial Effects : The incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of compounds. Research indicates that similar triazole derivatives possess antifungal and antibacterial properties, making them potential candidates for treating infections caused by resistant strains .

Synthesis Methodologies

The synthesis of N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide involves multiple steps that can be optimized for yield and purity:

- Stepwise Synthesis : The compound can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the benzamide moiety. Key reactions include nucleophilic substitutions and coupling reactions that form the thioether linkages essential for its activity .

- Optimization Techniques : Various solvents and reaction conditions (temperature, time, catalysts) have been explored to enhance the efficiency of synthesis. For example, using polar aprotic solvents has been shown to improve yields in similar reactions involving triazole derivatives .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related derivatives:

Case Study 1: Anticancer Activity

In a study evaluating a series of triazole derivatives against cancer cell lines, one compound demonstrated an IC50 value significantly lower than established drugs like doxorubicin. This highlights the potential of this compound as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar triazole compounds revealed effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups was critical in enhancing antibacterial activity, suggesting that modifications to this compound could yield potent antimicrobial agents .

Potential Therapeutic Uses

The diverse biological activities suggest several therapeutic applications:

- Cancer Treatment : Given its anticancer properties, further development could lead to novel treatments for various cancers.

- Infectious Diseases : The antimicrobial potential positions this compound as a candidate for addressing antibiotic resistance.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The trifluoromethyl (-CF₃) group in both the target compound and the quinazolinone derivative () correlates with enhanced antibacterial activity against Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis (Xac), suggesting that -CF₃ improves target binding . Benzamide vs. Quinazolinone: The quinazolinone derivative () exhibits superior antibacterial activity compared to benzamide-containing analogues, likely due to increased planarity and π-π stacking interactions .

Synthetic Yields and Stability :

- Compounds with electron-withdrawing groups (e.g., -CF₃, -Cl) generally show higher yields (e.g., 6l: 93%, 6r: 91%) compared to those with bulky substituents (e.g., 6n: 80%) .

- The target compound’s fluorophenyl group may improve metabolic stability over methoxy-substituted analogues (e.g., 6l), as fluorine reduces oxidative degradation .

Functional Group Comparisons

Table 2: Spectroscopic and Functional Group Analysis

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what critical parameters influence yield?

The synthesis of this triazole-benzamide derivative typically involves:

- Intramolecular cyclization of thiosemicarbazide precursors under reflux conditions in ethanol or methanol .

- Mannich base reactions to introduce substituents like fluorophenyl or trifluoromethylbenzyl groups, requiring precise control of stoichiometry and pH .

- Thiol-alkylation to attach the (3-(trifluoromethyl)benzyl)thio moiety, often using benzyl bromides or chlorides as alkylating agents .

Q. Critical parameters :

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirm substituent positions and integration ratios (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, trifluoromethyl singlet at δ 4.3 ppm) .

- HRMS : Validate molecular weight (e.g., calculated m/z 506.12 for C24H18F4N4OS) .

- X-ray crystallography : Resolve tautomeric forms (e.g., thione-thiol equilibria) and confirm stereochemistry .

Q. Example data :

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR (400 MHz) | Triazole-H at δ 8.2 ppm; CF3 signal at δ 4.3 | |

| X-ray | Bond lengths: C–S (1.78 Å), N–N (1.35 Å) |

Q. What biological assays are typically used to evaluate its pharmacological potential?

- Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli with MIC values reported .

- Enzyme inhibition : Fluorescence-based assays targeting 5-lipoxygenase or cytochrome P450 .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 values for HepG2 or MCF-7) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side products during thioether bond formation?

- Side reactions : Competing oxidation to sulfoxide or over-alkylation.

- Optimization strategies :

Case study : A 93% yield was achieved for a similar triazole-thioether derivative using 1.2 eq. alkylating agent at 0°C .

Q. How can discrepancies in reported biological activities of triazole derivatives be resolved?

Common contradictions :

Q. Methodological solutions :

- Comparative docking studies : Analyze binding affinity variations using protein structures (e.g., PDB ID 6FJ) .

- Standardized protocols : Use uniform MIC assay conditions (e.g., Mueller-Hinton agar, 24-h incubation) .

Q. What strategies are effective in studying tautomeric equilibria (e.g., thione-thiol) in this compound?

- Spectroscopic methods :

- IR spectroscopy : Thione C=S stretch at ~1200 cm⁻¹ vs. thiol S–H at ~2550 cm⁻¹ .

- Variable-temperature NMR : Monitor proton exchange broadening at –40°C .

- Computational analysis : DFT calculations (B3LYP/6-311+G*) to compare tautomer stability .

Example finding : A 4,5-disubstituted triazole exhibited 85% thione tautomer prevalence in DMSO-d6 .

Q. How can structural modifications enhance metabolic stability without compromising activity?

Q. Data example :

| Derivative | Half-life (human liver microsomes) | Activity Retention (%) |

|---|---|---|

| Parent compound | 1.2 h | 100 |

| 4-NO2-benzamide | 3.8 h | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.